Cobalt(II) bromide hydrate acts as a catalyst for a wide range of organic reactions. Its ability to activate bonds and facilitate transformations makes it a valuable tool for researchers. Some specific examples include:
The exact mechanism of catalysis depends on the specific reaction, but generally involves the formation of complexes between the cobalt ion and the organic molecules. These complexes can then undergo rearrangement or bond cleavage to yield the desired products.
Due to its high purity and well-defined structure, cobalt(II) bromide hydrate finds use in the preparation of calibration standards for analytical techniques. Source: American Elements product page:
Cobalt(II) bromide hydrate, with the chemical formula CoBr₂·xH₂O, is an inorganic compound that appears as a purple or red-purple crystalline solid. It is a hydrate of cobalt(II) bromide, which in its anhydrous form is a green solid. The compound is hygroscopic and can lose water molecules to form various hydrates, including the hexahydrate (CoBr₂·6H₂O) and the dihydrate (CoBr₂·2H₂O) upon heating. The hexahydrate loses four water molecules at 100 °C, and further heating to 130 °C yields the anhydrous form .
This reaction produces cobalt(II) bromide hexahydrate. Upon heating, the hexahydrate can dehydrate to yield the dihydrate and eventually the anhydrous form:
At elevated temperatures, cobalt(II) bromide can react with oxygen to produce cobalt(II,III) oxide and bromine vapor .
The primary methods for synthesizing cobalt(II) bromide hydrate include:
Cobalt(II) bromide hydrate has several applications:
Studies on the interactions of cobalt(II) bromide hydrate with various ligands have revealed its coordination chemistry. The compound forms complexes with amines and phosphines, which are significant in catalysis and materials science. For instance, triphenylphosphine complexes of cobalt(II) bromide have been noted for their catalytic properties in organic reactions .
Cobalt(II) bromide hydrate shares similarities with other cobalt halides and hydrates. Here are some comparable compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Cobalt(II) chloride hydrate | CoCl₂·xH₂O | More soluble in water; used in electroplating |
Cobalt(II) iodide hydrate | CoI₂·xH₂O | Exhibits different solubility properties; less common |
Cobalt(III) bromide | CoBr₃ | Higher oxidation state; used in oxidation reactions |
Cobalt(II) sulfate hydrate | CoSO₄·xH₂O | Commonly used as a drying agent; different applications |
Cobalt(II) bromide hydrate is unique due to its specific hydration states and its role as a catalyst in organic synthesis compared to these similar compounds .
Cobalt(II) bromide hydrate exhibits remarkable structural diversity through its various hydrated forms, each possessing distinct molecular architectures and physicochemical characteristics. The compound exists primarily in three well-characterized hydration states: the anhydrous form (CoBr₂), the dihydrate (CoBr₂·2H₂O), and the hexahydrate (CoBr₂·6H₂O) [1] [2]. Additionally, a tetrahydrate form (CoBr₂·4H₂O) has been identified as a discrete molecular species with the formula trans-[CoBr₂(H₂O)₄] [1] [2].
The anhydrous cobalt(II) bromide presents as bright green crystals with a molecular weight of 218.74 g/mol and an exceptionally high density of 4.909 g/cm³ [3] [4]. This form demonstrates remarkable thermal stability, maintaining its integrity up to a melting point of 678°C [3] [5]. The compound's hygroscopic nature results in spontaneous hydration when exposed to atmospheric moisture, leading to the formation of higher hydrates [1] [2].
The hexahydrate form, appearing as distinctive red-purple crystals, represents the most common hydrated state under ambient conditions [1] [4]. This form possesses a molecular weight of 326.83 g/mol and a significantly reduced density of 2.46 g/cm³ compared to the anhydrous form [6] [4]. The hexahydrate exhibits thermal instability, undergoing decomposition at temperatures between 47-48°C [6] [7].
The dihydrate serves as an intermediate form in the dehydration process, appearing as purple crystals with enhanced thermal stability compared to the hexahydrate. This form undergoes complete dehydration at approximately 130°C, yielding the anhydrous green form [1] [2].
The anhydrous cobalt(II) bromide crystallizes in a trigonal omega structured system, specifically adopting the space group P-3m1 [8]. This crystallographic arrangement represents a highly ordered two-dimensional structure consisting of CoBr₂ sheets oriented in the (0, 0, 1) direction [8]. The unit cell parameters demonstrate the characteristic trigonal symmetry with a = b = 3.68 Å and c = 17.65 Å, yielding a unit cell volume of approximately 207.1 ų [8].
The rhombohedral crystal system facilitates edge-sharing arrangements between adjacent CoBr₆ octahedra, creating extended two-dimensional networks [8]. This structural organization contributes to the compound's distinctive physical properties, including its layered morphology and anisotropic behavior. The crystallographic arrangement allows for efficient packing of the cobalt centers while maintaining optimal bromide coordination geometry.
In contrast, the hydrated forms adopt different crystal systems that accommodate the incorporation of water molecules. The hexahydrate crystallizes in the monoclinic system with space group C2/m, exhibiting unit cell parameters of a = 11.0158(12) Å, b = 7.1694(10) Å, c = 6.9111(10) Å, and β = 124.761(7)° [9]. This arrangement results in a unit cell volume of 448.4(1) ų with Z = 2 [9].
The cobalt(II) centers in both anhydrous and hydrated forms of cobalt(II) bromide consistently adopt octahedral coordination geometries, reflecting the characteristic preference of Co²⁺ ions for six-coordinate arrangements [10] [11] [12]. In the anhydrous form, each Co²⁺ ion coordinates to six equivalent Br⁻ atoms, forming CoBr₆ octahedra with uniform Co-Br bond lengths of 2.59 Å [8].
The octahedral coordination environment in cobalt(II) complexes typically favors high spin configurations (S = 3/2) when coordinated with weak field ligands such as bromide ions [10]. This electronic configuration contributes to the compound's distinctive magnetic properties and characteristic coloration. The octahedral geometry permits optimal overlap between metal d-orbitals and ligand orbitals, stabilizing the overall structure.
In the hexahydrate form, the coordination environment becomes more complex, featuring the octahedral [Co(H₂O)₆]²⁺ complex ion [9]. The cobalt center coordinates to six water molecules at distances of 2.081(2) Å, creating a slightly elongated octahedral geometry [9]. This aqua complex exists alongside two bromide counter-anions and two additional water molecules of crystallization, forming the overall composition [Co(H₂O)₆]Br₂·2H₂O [9].
The tetrahydrate form presents a unique coordination arrangement described as trans-[CoBr₂(H₂O)₄], where the cobalt center coordinates to four water molecules in the equatorial plane and two bromide ions in axial positions [1] [2]. This molecular geometry represents a distorted octahedral arrangement that maintains the six-coordinate preference while accommodating both water and bromide ligands.
The hydration state of cobalt(II) bromide dramatically influences its fundamental thermodynamic properties, particularly density and thermal stability. The anhydrous form exhibits the highest density at 4.909 g/cm³, reflecting the compact packing of the ionic lattice without interstitial water molecules [3] [5]. This high density correlates directly with the absence of hydrogen-bonded water networks that would otherwise expand the crystal lattice.
Progressive hydration results in substantial density reduction, with both the dihydrate and hexahydrate forms exhibiting densities of approximately 2.46 g/cm³ [6] [4]. This represents a nearly 50% decrease from the anhydrous form, illustrating the significant volume expansion accompanying water incorporation. The density reduction reflects the formation of extended hydrogen-bonding networks and the increased molar volume of the hydrated species.
Melting point variations demonstrate the profound impact of hydration on thermal stability. The anhydrous form maintains structural integrity up to 678°C, representing exceptional thermal stability for a transition metal halide [3] [13] [5]. This high melting point reflects the strong ionic bonding within the crystal lattice and the absence of thermally labile water molecules.
The hydrated forms exhibit markedly different thermal behavior, with the hexahydrate undergoing decomposition at 47-48°C rather than true melting [6] [7]. This low decomposition temperature reflects the relatively weak coordination bonds between water molecules and the cobalt center, as well as the destabilizing effect of water loss on the overall crystal structure.
Cobalt(II) bromide demonstrates pronounced hygroscopic characteristics, readily absorbing atmospheric moisture to form stable hydrated phases [3] [7]. This behavior stems from the high charge density of the Co²⁺ ion and its strong affinity for coordinating water molecules. The hygroscopic nature manifests as spontaneous color changes from green (anhydrous) to red-purple (hexahydrate) upon exposure to humid environments [1] [2].
The hydration process follows a stepwise mechanism, with the hexahydrate representing the thermodynamically favored form under standard atmospheric conditions [1] [2]. The transformation occurs through intermediate hydration states, allowing for controlled manipulation of the hydration level through environmental humidity control.
Dehydration kinetics reveal a two-stage process with distinct temperature thresholds. The initial dehydration step occurs at 100°C, involving the loss of four water molecules to form the dihydrate according to the reaction: CoBr₂·6H₂O → CoBr₂·2H₂O + 4H₂O [1] [2]. The second dehydration stage requires heating to 130°C to achieve complete water removal: CoBr₂·2H₂O → CoBr₂ + 2H₂O [1] [2].
The hydration kinetics demonstrate rapid initial water uptake followed by slower equilibration processes. Studies on related cobalt-containing hygroscopic materials indicate water uptake rates of approximately 2.75 g g⁻¹ h⁻¹ during the first hour, decreasing to 0.25 g g⁻¹ h⁻¹ over subsequent hours [14]. This biphasic kinetic behavior reflects rapid surface adsorption followed by slower bulk diffusion processes.
Cobalt(II) bromide exhibits exceptional solubility in water, with the hexahydrate form achieving concentrations of 113.2 g/100 mL at 20°C [4]. This high aqueous solubility reflects the favorable hydration energies of both Co²⁺ and Br⁻ ions and the stabilization provided by extensive hydrogen bonding networks. Temperature effects on aqueous solubility are relatively modest, with the anhydrous form showing solubilities of 66.7 g/100 mL at 59°C and 68.1 g/100 mL at 97°C [4].
The compound demonstrates broad solubility in polar organic solvents, including methanol, ethanol, acetone, diethyl ether, and methyl acetate [3] [15]. These solvents typically produce characteristic blue-colored solutions, indicating the formation of solvated cobalt complexes with altered coordination environments compared to the solid-state structures [3] [15].
Particularly noteworthy is the high solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethyl formamide (DMF), and dimethyl acetamide (DMA) [16] [17]. These solvents facilitate the formation of specific coordination complexes, with DMSO solutions containing species such as [Co(dmso)₆]²⁺, [CoBr(dmso)₆]⁺, and [CoBr₃(dmso)]⁻ [17]. The formation of these diverse complex species demonstrates the compound's ability to undergo ligand exchange reactions in solution.
The solubility behavior in mixed solvent systems reveals complex interactions between halocomplex formation and solvation effects [16]. Studies of cobalt bromide in H₂O-DMSO, H₂O-DMF, and H₂O-DMA systems at 25°C demonstrate that the major factor defining solubility is the interaction of halocomplexes with solvent molecules [16]. This behavior enables the selective manipulation of cobalt speciation through solvent composition control.